An In-depth Technical Guide to the Chemical Properties of 6-Acetamidopicolinic Acid
An In-depth Technical Guide to the Chemical Properties of 6-Acetamidopicolinic Acid
This guide provides a comprehensive technical overview of 6-Acetamidopicolinic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the strategic importance of this molecule.
Introduction: The Strategic Importance of the Picolinic Acid Scaffold
Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry. The pyridine ring, coupled with a carboxylic acid moiety, provides a versatile scaffold for designing molecules with specific biological activities. 6-Acetamidopicolinic acid, a member of this family, serves as a key pharmaceutical intermediate. Its strategic importance lies in the tunability of its structure, allowing for the synthesis of a diverse range of compounds with potential therapeutic applications. The acetamido group at the 6-position and the carboxylic acid at the 2-position offer two distinct points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 6-Acetamidopicolinic acid is fundamental for its application in synthesis and biological studies.
Core Chemical Attributes
| Property | Value | Source(s) |
| IUPAC Name | 6-(Acetylamino)-2-pyridinecarboxylic acid | [1] |
| Synonyms | 6-Acetamidopicolinic acid, 6-Acetamidopyridine-2-carboxylic acid | [2] |
| CAS Number | 26893-72-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| Appearance | White solid | [2] |
| Melting Point | 227-229 °C (recrystallized from ethanol) | [2] |
| Boiling Point | 489 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.404 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water and various organic solvents.[6] |
Spectroscopic Characterization
While specific, experimentally-derived spectra for 6-Acetamidopicolinic acid are not widely published in peer-reviewed literature, a detailed theoretical analysis based on the known spectral data of analogous compounds allows for a confident prediction of its key spectroscopic features. This approach is crucial for researchers in verifying the identity and purity of synthesized batches of the compound.
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts for 6-Acetamidopicolinic acid in a common NMR solvent like DMSO-d₆ are detailed below. The rationale for these predictions is grounded in the electronic environment of each nucleus, influenced by the electron-withdrawing carboxylic acid and the electron-donating acetamido group on the pyridine ring.[7][8][9]
Predicted ¹H NMR Spectrum (DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. |
| ~10.5 | s | 1H | -NH- | The amide proton signal is typically a singlet and appears downfield due to the electron-withdrawing nature of the adjacent carbonyl group. |
| ~8.1 | d | 1H | H-3 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| ~7.9 | t | 1H | H-4 | This proton is coupled to both H-3 and H-5, resulting in a triplet. Its chemical shift is influenced by both substituents. |
| ~7.5 | d | 1H | H-5 | This proton is ortho to the electron-donating acetamido group, leading to some shielding compared to H-3. |
| ~2.1 | s | 3H | -CH₃ | The methyl protons of the acetyl group will appear as a sharp singlet in a region typical for acetamido groups. |
Predicted ¹³C NMR Spectrum (DMSO-d₆, 100 MHz): [10][11][12][13]
| Chemical Shift (ppm) | Assignment | Rationale |
| ~169.0 | C=O (amide) | The amide carbonyl carbon is characteristically found in this downfield region. |
| ~166.0 | C=O (acid) | The carboxylic acid carbonyl carbon is also highly deshielded. |
| ~152.0 | C-6 | This carbon is attached to the nitrogen of the acetamido group, causing a downfield shift. |
| ~148.0 | C-2 | This carbon is attached to the carboxylic acid group, leading to significant deshielding. |
| ~140.0 | C-4 | The chemical shift of this carbon is influenced by both substituents on the ring. |
| ~118.0 | C-3 | This carbon is adjacent to the electron-withdrawing carboxylic acid. |
| ~112.0 | C-5 | This carbon is adjacent to the electron-donating acetamido group, resulting in some shielding. |
| ~24.0 | -CH₃ | The methyl carbon of the acetyl group appears in the typical aliphatic region. |
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for 6-Acetamidopicolinic acid are based on established correlations for carboxylic acids, amides, and substituted pyridines.[4][14][15][16][17]
Predicted FT-IR Spectrum (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid |
| ~3200 | Medium | N-H stretch | Amide |
| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1680 | Strong, Sharp | C=O stretch (Amide I) | Amide |
| ~1600, ~1470 | Medium | C=C and C=N stretches | Pyridine Ring |
| ~1550 | Medium | N-H bend (Amide II) | Amide |
| ~1250 | Medium | C-O stretch | Carboxylic Acid |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Acetamidopicolinic acid, electron ionization (EI) would likely lead to the following key fragments:[3][18][19]
Predicted Mass Spectrum (EI):
| m/z | Fragment | Rationale |
| 180 | [M]⁺ | Molecular ion peak. |
| 163 | [M - OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |
| 138 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the acetamido group. |
| 135 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 122 | [M - C₂H₂O - NH₂]⁺ | Subsequent loss of an amino radical. |
| 94 | [Pyridine ring fragment] | Further fragmentation of the pyridine ring. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment from acetamido groups. |
Synthesis and Purification
As a key pharmaceutical intermediate, the efficient synthesis and purification of 6-Acetamidopicolinic acid are of paramount importance.
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic route to 6-Acetamidopicolinic acid involves the acetylation of 6-Aminopicolinic acid. This precursor is commercially available.[6][20] The retrosynthetic analysis is straightforward:
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